molecular formula C20H13N3O4 B278350 N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B278350
M. Wt: 359.3 g/mol
InChI Key: YSQGTQZIDCHTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. GSK-3 is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been implicated in the treatment of several diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide acts as a potent and selective inhibitor of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide. N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. Inhibition of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide by N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been demonstrated to regulate glucose metabolism and insulin secretion in pancreatic beta cells, leading to improved glucose tolerance and insulin sensitivity. In addition, it has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, it has been studied for its neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is its potency and selectivity as a N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide inhibitor. It has been shown to have a high affinity for N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide, making it an effective tool for studying the role of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide in various cellular processes. However, one of the limitations of using N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is its potential off-target effects. As with any chemical compound, it is important to carefully evaluate its effects on other cellular processes to ensure that its effects are specific to N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide inhibition.

Future Directions

There are several future directions for the study of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide. One potential area of research is the development of more potent and selective N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide inhibitors that can be used for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms underlying the anti-cancer, anti-diabetic, and neuroprotective effects of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide. Finally, the potential off-target effects of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide should be carefully evaluated to ensure its safety and efficacy for therapeutic use.

Synthesis Methods

The synthesis of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-amino-5-chloro-3-methylpyridine, followed by the addition of oxalyl chloride and 2-amino-5-methylthiazole. The resulting product is then treated with 2-aminophenol to yield the final compound.

Scientific Research Applications

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, it has been investigated as a potential treatment for diabetes by regulating glucose metabolism and insulin secretion. Furthermore, it has been studied for its neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Molecular Formula

C20H13N3O4

Molecular Weight

359.3 g/mol

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H13N3O4/c24-19(12-6-7-15-17(10-12)26-11-25-15)22-14-4-1-3-13(9-14)20-23-18-16(27-20)5-2-8-21-18/h1-10H,11H2,(H,22,24)

InChI Key

YSQGTQZIDCHTRE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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